Cas no 5367-28-2 (5-Chloro-2-nitrotoluene)

5-Chloro-2-nitrotoluene 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-2-nitrotoluene
- 4-chloro-2-methyl-1-nitrobenzene
- 3-Chloro-6-nitrotoluene
- Toluene, 5-chloro-2-nitro-
- Benzene, 4-chloro-2-methyl-1-nitro-
- 2-Nitro-5-chlorotoluene
- Benzene, 1-chloro-3-methyl-4-nitro- (9CI)
- 4-chloro-2-methyl-1-nitro-benzene
- 5-chloro-2-nitro-toluene
- KSC494A7D
- 4-Chloro-2-methylnitrobenzene
- 4-chloro-2-methyl-1-nitro-
- 5-chloro-2-nitro
- 5-Chloro-2-nitrotoluene,98%
- NS00001165
- AKOS009127740
- BRN 2502585
- CS-W002149
- Benzene, 1-chloro-3-methyl-4-nitro-
- C2586
- SY006512
- NSMZCUAVEOTJDS-UHFFFAOYSA-N
- 5-Chloro-2-nitrotoluene, 98%
- EN300-27748
- EINECS 226-355-3
- MFCD00024579
- DTXSID80201912
- SCHEMBL359844
- 5367-28-2
- AS-17278
- AMY14615
- W-105715
- FT-0635647
- DB-024119
-
- MDL: MFCD00024579
- インチ: 1S/C7H6ClNO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3
- InChIKey: NSMZCUAVEOTJDS-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C([H])C(=C(C([H])([H])[H])C=1[H])[N+](=O)[O-]
- BRN: 2502585
計算された属性
- せいみつぶんしりょう: 171.00900
- どういたいしつりょう: 171.009
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3.5
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 黄色透明液体
- 密度みつど: 1.32
- ゆうかいてん: 27-30 °C (lit.)
- ふってん: 72°C/0.6mmHg(lit.)
- フラッシュポイント: 202 °F
- 屈折率: 1.57-1.572
- すいようせい: 不溶性
- PSA: 45.82000
- LogP: 3.07980
- ようかいせい: 水に溶けない
5-Chloro-2-nitrotoluene セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302,H319
- 警告文: P305+P351+P338
- 危険物輸送番号:UN 3457 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 22-36-52/53
- セキュリティの説明: S26-S36-S36/37/39-S61
- RTECS番号:XS9134000
-
危険物標識:
- 包装グループ:III
- セキュリティ用語:S26;S36/37/39
- 危険レベル:6.1
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R20/21/22; R36/37/38
5-Chloro-2-nitrotoluene 税関データ
- 税関コード:2904909090
- 税関データ:
中国税関コード:
2904909090概要:
2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
5-Chloro-2-nitrotoluene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27748-25.0g |
4-chloro-2-methyl-1-nitrobenzene |
5367-28-2 | 95.0% | 25.0g |
$38.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1035028-1kg |
5-Chloro-2-nitrotoluene |
5367-28-2 | 98% | 1kg |
¥1734.00 | 2024-05-09 | |
abcr | AB352221-5 g |
5-Chloro-2-nitrotoluene, 98%; . |
5367-28-2 | 98% | 5g |
€68.30 | 2023-04-26 | |
abcr | AB352221-100 g |
5-Chloro-2-nitrotoluene, 98%; . |
5367-28-2 | 98% | 100g |
€180.10 | 2023-04-26 | |
eNovation Chemicals LLC | D509427-100g |
5-Chloro-2-nitrotoluene |
5367-28-2 | 97% | 100g |
$160 | 2024-05-24 | |
Apollo Scientific | OR17862-5g |
5-Chloro-2-nitrotoluene |
5367-28-2 | 98% | 5g |
£15.00 | 2025-02-19 | |
abcr | AB352221-5g |
5-Chloro-2-nitrotoluene, 98%; . |
5367-28-2 | 98% | 5g |
€68.80 | 2025-02-17 | |
TRC | C382403-10g |
5-Chloro-2-nitrotoluene |
5367-28-2 | 10g |
$ 65.00 | 2022-06-06 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005898-25g |
5-Chloro-2-nitrotoluene |
5367-28-2 | 98% | 25g |
¥52 | 2023-06-14 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY006512-10g |
5-Chloro-2-nitrotoluene |
5367-28-2 | ≥98% | 10g |
¥40.00 | 2024-07-09 |
5-Chloro-2-nitrotoluene サプライヤー
5-Chloro-2-nitrotoluene 関連文献
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Yeming Ju,Di Miao,Ruiyang Yu,Sangho Koo Org. Biomol. Chem. 2015 13 2588
-
2. XCII.—The influence of substitution in the nucleus on the rate of oxidation of the side-chain. III. Oxidation of the nitro- and chloronitro-derivatives of tolueneJulius Berend Cohen,Henry James Hodsman J. Chem. Soc. Trans. 1907 91 970
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3. 704. The synthesis of 5-hydroxytryptamine (serotonin) and related tryptaminesEdwin H. P. Young J. Chem. Soc. 1958 3493
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Puran Singh Rathore,Rajesh Patidar,T. Shripathi,Sonal Thakore Catal. Sci. Technol. 2015 5 286
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5. 1,2,3-Benzotriazin-4-ones and related systems. Part II. Thermolytic decomposition of substituted 1,2,3-benzotriazin-4-ones and isatoic anhydridesJohn G. Archer,Alan J. Barker,Robert K. Smalley J. Chem. Soc. Perkin Trans. 1 1973 1169
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6. The reaction velocity of some substituted o- and p-chloronitrobenzenes with piperidineJorge A. Brieux,Venancio Deulofeu J. Chem. Soc. 1954 2519
-
7. 122. Nucleophilic displacement reactions in aromatic systems. Part VI. Influence of nuclear alkyl groups in the aromatic system. Kinetic of the reactions of chlorodinitrotoluenes and related compounds with piperidine, aniline and ethoxide ions in ethanol, and with methoxide ions in methanolB. Capon,N. B. Chapman J. Chem. Soc. 1957 600
5-Chloro-2-nitrotolueneに関する追加情報
5-Chloro-2-Nitrotoluene: A Comprehensive Overview
5-Chloro-2-nitrotoluene (CAS No. 5367-28-2) is a compound of significant interest in the fields of organic chemistry, materials science, and pharmacology. This compound, also referred to as o-chloronitrotoluene, is a derivative of toluene, with a chlorine atom and a nitro group attached to the benzene ring. The chlorine substitution at the para position and the nitro group at the ortho position contribute to its unique chemical properties, making it a valuable compound in various applications.
The synthesis of 5-chloro-2-nitrotoluene involves a series of well-established organic reactions. Typically, the process begins with the nitration of toluene derivatives. The introduction of the nitro group is achieved through a mixed acid system (sulfuric acid and nitric acid), which facilitates the electrophilic substitution reaction. Subsequently, the chlorination step is carried out using chlorine gas in the presence of a catalyst, such as FeCl3. This two-step synthesis ensures high yield and purity of the final product.
Recent studies have highlighted the potential of 5-chloro-2-nitrotoluene in drug design and development. The compound's structure allows for various functional groups to be introduced, enabling it to serve as a versatile scaffold for medicinal chemistry. For instance, researchers have explored its use in designing inhibitors for kinases and other enzymes involved in cancer pathways. The nitro group provides electron-withdrawing effects, which can enhance binding affinity to target proteins, while the chlorine substituent introduces steric and electronic modifications that can optimize pharmacokinetic properties.
In addition to its role in pharmacology, 5-chloro-2-nitrotoluene has found applications in materials science. Its ability to undergo further functionalization makes it a promising candidate for the development of advanced materials, such as polymers and nanoparticles. Recent advancements in click chemistry have enabled efficient conjugation of this compound with other building blocks, leading to novel materials with tailored properties for sensing, catalysis, and drug delivery.
The environmental impact of 5-chloro-2-nitrotoluene has also been a topic of recent research. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with microbial communities playing a key role in its transformation. However, its persistence in certain environmental matrices raises concerns about potential bioaccumulation. Regulatory agencies are increasingly focusing on assessing such compounds' environmental fate to ensure sustainable practices in their production and use.
From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing 5-chloro-2-nitrotoluene. These methods provide detailed insights into its molecular structure and purity, ensuring quality control in industrial and academic settings.
In conclusion, 5-chloro-2-nitrotoluene (CAS No. 5367-28-2) is a multifaceted compound with applications spanning chemistry, pharmacology, and materials science. Its unique structure enables diverse functionalization pathways, making it an invaluable tool for researchers and industries alike. As ongoing studies continue to uncover new potentials for this compound, its role in advancing scientific frontiers is expected to grow significantly.
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